(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 943528-71-0
VCID: VC2708607
InChI: InChI=1S/C11H23N3O4/c1-11(2,7-15)9(17)10(18)14-5-3-8(16)13-6-4-12/h9,15,17H,3-7,12H2,1-2H3,(H,13,16)(H,14,18)/t9-/m0/s1
SMILES: CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O
Molecular Formula: C11H23N3O4
Molecular Weight: 261.32 g/mol

(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

CAS No.: 943528-71-0

Cat. No.: VC2708607

Molecular Formula: C11H23N3O4

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide - 943528-71-0

Specification

CAS No. 943528-71-0
Molecular Formula C11H23N3O4
Molecular Weight 261.32 g/mol
IUPAC Name (2R)-N-[3-(2-aminoethylamino)-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide
Standard InChI InChI=1S/C11H23N3O4/c1-11(2,7-15)9(17)10(18)14-5-3-8(16)13-6-4-12/h9,15,17H,3-7,12H2,1-2H3,(H,13,16)(H,14,18)/t9-/m0/s1
Standard InChI Key KEMMDXICCGPQBQ-VIFPVBQESA-N
Isomeric SMILES CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCN)O
SMILES CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O
Canonical SMILES CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide contains several key structural features that define its chemical identity. The molecule incorporates a 2,4-dihydroxy-3,3-dimethylbutanamide moiety (derived from pantothenic acid) linked to an aminoethyl group through an oxopropyl chain. The (R) designation indicates specific stereochemistry at the chiral carbon, which is crucial for biological activity in related compounds.

Structural Comparison with Related Compounds

The requested compound shares structural similarities with several related molecules found in biological systems. Pantetheine, which has the formula C11H22N2O4S and contains a 2,4-dihydroxy-3,3-dimethylbutanamide moiety linked to a mercaptoethylamine group, represents a close structural analog . Similarly, pantethine (C22H42N4O8S2) consists of two pantothenic acid molecules linked by amide bonds to a cysteamine disulfide bridging group .

Physical and Chemical Properties

Based on the properties of structurally similar compounds, (R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide would likely exhibit the following characteristics:

PropertyExpected ValueBasis
Physical StateLikely solid or colorless to slight yellow liquidBased on pantetheine properties
SolubilityLikely water-solubleBased on polar functional groups
Molecular WeightApproximately 290-300 g/molCalculated from molecular formula
Functional GroupsHydroxyl, amide, amineDetermined from structure

Biochemical Significance

Relation to Vitamin B5 Metabolism

The 2,4-dihydroxy-3,3-dimethylbutanamide group present in the compound is derived from pantothenic acid (vitamin B5). This structural feature suggests the molecule may be involved in vitamin B5 metabolism or function as a vitamin B5 derivative or analog. The related compound (2R)-N-(3-Amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (D-Pantothenamide) shares similar structural elements .

Analytical Identification

Mass Spectrometry

Mass spectrometry would likely show characteristic fragmentation patterns related to the cleavage of the amide bonds and the hydroxyl-containing portions of the molecule. Related compounds like pantetheine show significant fragments in LC-MS analysis that could provide reference points for identifying this compound .

NMR Spectroscopy

1H NMR spectroscopy would show characteristic signals for:

  • Methyl groups from the dimethyl moiety

  • Methylene protons adjacent to hydroxyl groups

  • Amide NH protons

  • Ethylene protons in the aminoethyl chain

Chemical Identification

The compound could potentially be identified through chemical reactions targeting its functional groups:

  • Hydroxyl groups could be detected through esterification reactions

  • Primary amine could be detected through reactions with ninhydrin

  • Amide groups could be detected through hydrolysis

Synthesis and Production

Purification Considerations

Purification of such compounds typically involves:

  • Column chromatography

  • Recrystallization techniques

  • HPLC methods for final purification and analysis

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